molecular formula C11H10N2O2S B2778049 (5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 860650-92-6

(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2778049
CAS No.: 860650-92-6
M. Wt: 234.27
InChI Key: FOXQDTHNUCTBTK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione” is a chemical compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.27 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 433.5±55.0 °C and a predicted density of 1.443±0.06 g/cm3 . The predicted pKa value is 3.72±0.10 .

Scientific Research Applications

Anticancer and Antiproliferative Properties

A significant area of research for this compound involves its anticancer and antiproliferative activities. Studies have shown that derivatives of thiazolidinedione, including those structurally related to "(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione", exhibit potent antiproliferative activity against various human cancer cell lines. For instance, synthesized derivatives have been evaluated for their cell antiproliferation activity, highlighting their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiazolidinedione derivatives. Research indicates that these compounds possess significant antibacterial and antifungal properties. For example, new derivatives have shown better inhibitory activities than reference drugs against specific Gram-positive bacterial strains, demonstrating their potential as antimicrobial agents (Stana et al., 2014).

Corrosion Inhibition

Thiazolidinedione derivatives are also investigated for their application in corrosion inhibition. Studies involving the evaluation of these compounds as inhibitors for mild steel corrosion in hydrochloric acid solution have found that their inhibition efficiency increases with concentration. This suggests their utility in industrial applications where corrosion resistance is critical (Yadav et al., 2015).

Antidiabetic Activity

The compound and its derivatives have been studied for their potential antidiabetic activity, particularly as α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate digestion and glucose absorption. Some synthesized derivatives exhibit promising inhibitory activity, indicating their potential in managing diabetes (Nori et al., 2014).

Properties

IUPAC Name

(5E)-5-[(4-aminophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,12H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXQDTHNUCTBTK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)N)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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